Comparative Acidity: 2,4-Ditert-butyl-5-nitrobenzoic Acid vs. 2,4-Di-tert-butylbenzoic Acid
The pKa of 2,4-ditert-butyl-5-nitrobenzoic acid is significantly lower (more acidic) than that of its non-nitrated analog, 2,4-di-tert-butylbenzoic acid. This difference is due to the strong electron-withdrawing inductive and resonance effects of the nitro group, which stabilizes the carboxylate anion . The predicted pKa for 2,4-ditert-butyl-5-nitrobenzoic acid is 1.29 ± 0.30 , while the pKa of 2,4-di-tert-butylbenzoic acid is estimated to be similar to that of benzoic acid (around 4.2), as the tert-butyl groups have minimal effect on acidity [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa: 1.29 ± 0.30 |
| Comparator Or Baseline | 2,4-Di-tert-butylbenzoic acid: Estimated pKa ≈ 4.2 |
| Quantified Difference | Predicted pKa is approximately 2.9 log units lower (more acidic) |
| Conditions | Predicted using ACD/Labs software for the target compound; benzoic acid pKa from standard literature. |
Why This Matters
This 1000-fold difference in acidity (based on pKa) dictates the compound's behavior in acid-base reactions, salt formation, and its reactivity in pH-dependent processes, making it unsuitable for applications requiring a less acidic carboxylate.
- [1] PubChem. Benzoic Acid. https://pubchem.ncbi.nlm.nih.gov/compound/Benzoic-acid. View Source
